molecular formula C23H27N3O2S2 B12034243 N-(2-ethyl-6-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 618879-67-7

N-(2-ethyl-6-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12034243
CAS No.: 618879-67-7
M. Wt: 441.6 g/mol
InChI Key: QXMUHBIGNZODQY-UHFFFAOYSA-N
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Description

The compound N-(2-ethyl-6-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide features a hexahydrobenzothienopyrimidinone core fused with a thiophene ring and substituted at the 3-position with an ethyl group. The acetamide moiety is attached via a sulfanyl (-S-) linker and bears a 2-ethyl-6-methylphenyl group. This structural framework is common among analogs designed for pharmaceutical or materials science applications, where modifications to substituents influence physicochemical properties and bioactivity .

Properties

CAS No.

618879-67-7

Molecular Formula

C23H27N3O2S2

Molecular Weight

441.6 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H27N3O2S2/c1-4-15-10-8-9-14(3)20(15)24-18(27)13-29-23-25-21-19(22(28)26(23)5-2)16-11-6-7-12-17(16)30-21/h8-10H,4-7,11-13H2,1-3H3,(H,24,27)

InChI Key

QXMUHBIGNZODQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC)C

Origin of Product

United States

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound with a complex chemical structure that has garnered interest for its potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C23H27N3O2S2C_{23}H_{27}N_{3}O_{2}S_{2} and a molecular weight of approximately 421.61 g/mol. The structure includes a benzothieno-pyrimidine moiety linked to an acetamide functional group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with thieno and pyrimidine structures have shown potential antimicrobial properties. For instance, derivatives of benzothieno-pyrimidines have been evaluated for their antibacterial and antifungal activities.
  • Anticancer Potential : Some studies suggest that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cellular pathways related to cell proliferation and survival.
  • Neuroprotective Effects : Certain thieno-pyrimidine derivatives have been studied for their neuroprotective properties against neurodegenerative diseases by acting on glutamate receptors such as AMPA receptors.

Antimicrobial Activity

A study conducted on various benzothieno-pyrimidine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL depending on the specific derivative tested.

Anticancer Studies

Research published in Journal of Medicinal Chemistry indicated that a related compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study highlighted that the compound induced G1 phase arrest in the cell cycle, suggesting a mechanism of action through cell cycle regulation.

Neuroprotective Effects

A recent investigation into the neuroprotective effects of thieno-pyrimidine derivatives revealed that they could significantly reduce oxidative stress markers in neuronal cell lines exposed to glutamate toxicity. This was measured using assays for reactive oxygen species (ROS) generation and cell viability assays.

Data Tables

Activity TypeRelated CompoundEffect ObservedIC50/MIC Value
AntimicrobialBenzothieno DerivativeInhibition of bacterial growthMIC: 5 - 50 µg/mL
AnticancerThieno-PyrimidineProliferation inhibitionIC50: 12 µM
NeuroprotectiveThieno-PyrimidineReduction in oxidative stressN/A

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The target compound shares a hexahydrobenzothieno[2,3-d]pyrimidin-4-one core with most analogs (e.g., ). However, some derivatives, such as the compound in , possess a simpler 1,6-dihydropyrimidin-4-one core lacking the fused thiophene and cyclohexane moieties. This reduced saturation impacts ring rigidity and solubility, with hexahydro derivatives typically exhibiting higher conformational stability .

Substituent Analysis

Acetamide Phenyl Group (R1)

The target compound’s 2-ethyl-6-methylphenyl group distinguishes it from analogs with:

  • 2,3-Dichlorophenyl (): Enhances lipophilicity but reduces metabolic stability due to halogenation .
  • 2,3-Dimethylphenyl (): Increased hydrophobicity compared to the target compound’s ethyl-methyl combination .
  • 4-Phenoxyphenyl (): Introduces a bulky phenoxy group, which may enhance π-π stacking interactions .
Pyrimidine Ring Substituents (R2)

The 3-ethyl group on the pyrimidine ring in the target compound contrasts with:

  • 4-Ethoxyphenyl (): Electron-donating ethoxy group alters electronic density, affecting reactivity .
  • 4-Methoxyphenyl (): Similar to ethoxy but with shorter chain length, influencing solubility and metabolic pathways .

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